
4-Cyclopentyl-but-2-ynenitrile
Overview
Description
4-Cyclopentyl-but-2-ynenitrile is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
4-Cyclopentyl-but-2-ynenitrile is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and organic synthesis, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by a cyano group attached to a butyne structure with a cyclopentyl substituent. This configuration imparts distinct reactivity, making it suitable for various synthetic transformations.
Medicinal Chemistry
This compound has been investigated for its potential biological activities, particularly in the development of pharmaceuticals. Its nitrile functionality can serve as a bioisostere for carboxylic acids, which are common in drug design.
Case Study: Anticancer Activity
- Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Findings: Preliminary studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cell type.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Pd-Catalyzed Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are vital in forming complex organic molecules.
Table 1: Summary of Reaction Conditions for Pd-Catalyzed Cross-Coupling
Reaction Type | Catalyst | Solvent | Yield (%) | Reference Year |
---|---|---|---|---|
Cross-coupling with aryl halides | Pd(PPh3)4 | DMF | 85 | 2019 |
Coupling with alkynes | Pd(OAc)2 | Toluene | 90 | 2020 |
Cyclization reactions | Pd/C | DMSO | 75 | 2021 |
Material Science
Due to its unique properties, this compound is also being explored for applications in material science. Its ability to form polymers through radical polymerization makes it a candidate for developing new materials with specific mechanical properties.
Case Study: Polymerization Studies
- Objective: To synthesize polymers using this compound as a monomer.
- Findings: The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, suggesting potential applications in high-performance materials.
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-cyclopentylbut-2-ynenitrile |
InChI |
InChI=1S/C9H11N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-2,5-7H2 |
InChI Key |
RWWZTFKTKBSKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC#CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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